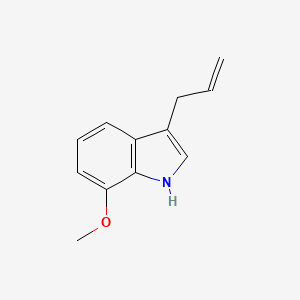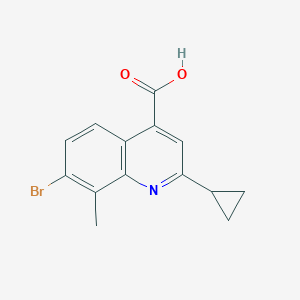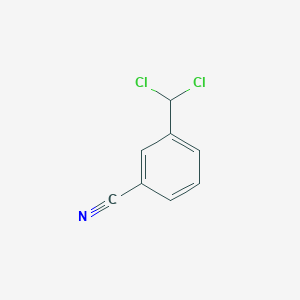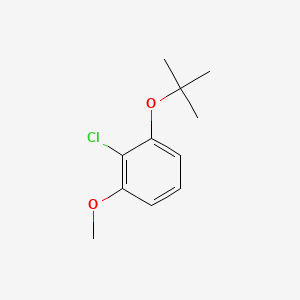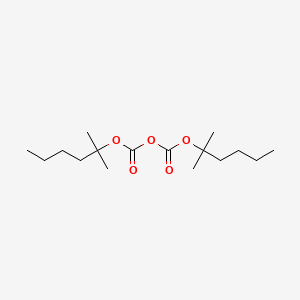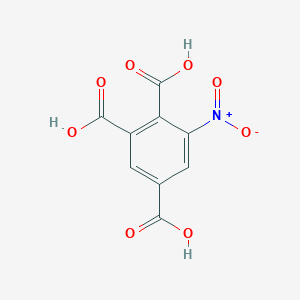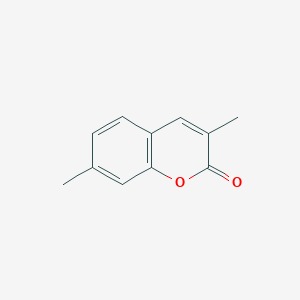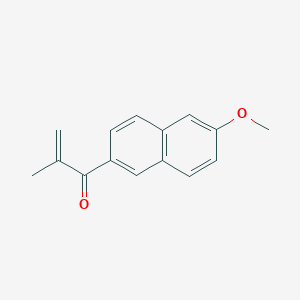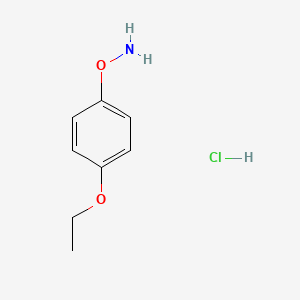
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.7 g/mol.
Méthodes De Préparation
The preparation of O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride involves several synthetic routes. One common method includes the reaction of ethyl acetylhydroxamate with halogenated hydrocarbons, sulfonyl chlorides, or acid chlorides in the presence of sodium hydroxide . The reaction conditions typically involve maintaining the temperature between 15-25°C and using ethanol as a solvent . Industrial production methods often focus on optimizing yield and minimizing waste, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated hydrocarbons, sulfonyl chlorides, and acid chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes and ketones can form oximes or hydrazones .
Applications De Recherche Scientifique
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of oximes and hydrazones . In biology, it is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways . Additionally, it is used in the industry for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile in various chemical reactions . The compound can react with electrophiles, such as aldehydes and ketones, to form oximes or hydrazones . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride can be compared with other similar compounds, such as O-methylhydroxylamine hydrochloride and O-allylhydroxylamine hydrochloride . These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications . The uniqueness of this compound lies in its ethoxyphenyl group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H12ClNO2 |
|---|---|
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
O-(4-ethoxyphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-10-7-3-5-8(11-9)6-4-7;/h3-6H,2,9H2,1H3;1H |
Clé InChI |
WASAXHVIWLNRTG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


